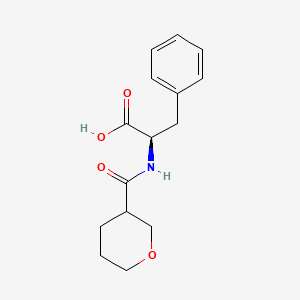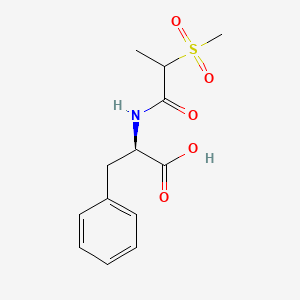
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPA, and it is a type of non-proteinogenic amino acid that has been synthesized using various methods. In
作用機序
The mechanism of action of (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is not fully understood. However, it is believed that this compound can interact with various receptors in the body, including GABA receptors and glutamate receptors. PPA has also been shown to have an inhibitory effect on the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. PPA has also been shown to have an inhibitory effect on the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid in lab experiments is its potential applications in the synthesis of peptides and proteins. PPA has also been shown to have potential applications in the treatment of various diseases. However, one of the limitations of using PPA in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and it can also be difficult to synthesize.
将来の方向性
There are many future directions for the study of (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid. One direction is the study of the potential applications of PPA in the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, and the identification of its molecular targets. Additionally, the development of new synthesis methods for PPA could also be an important direction for future research.
合成法
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the molecule is built from the C-terminus to the N-terminus, and the amino acid residues are added one by one. In solution-phase peptide synthesis, the amino acid residues are added in solution, and the molecule is built from the N-terminus to the C-terminus.
科学的研究の応用
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid has been widely studied for its potential applications in scientific research. This compound has been used in the synthesis of peptides and proteins, and it has been used as a building block in the design of new drugs. PPA has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11(18-9-5-8-16-18)14(19)17-13(15(20)21)10-12-6-3-2-4-7-12/h2-9,11,13H,10H2,1H3,(H,17,19)(H,20,21)/t11?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYKPRGQXVPCD-GLGOKHISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)



![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

